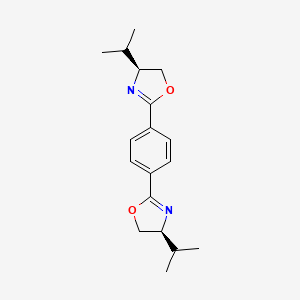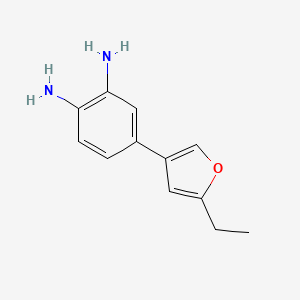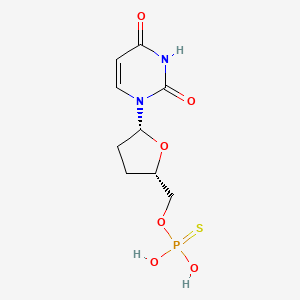
2',3'-Dideoxyuridine-5'-O-monothiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxyuridine-5’-O-monothiophosphate is a synthetic nucleoside analog. It is structurally similar to uridine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in biochemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a series of chemical reactions, often involving protective groups and reducing agents.
Phosphorylation: The 5’-hydroxyl group is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride or a phosphoramidite reagent.
Thio-Substitution: The phosphate group is converted to a monothiophosphate by introducing a sulfur atom, typically using reagents like thiophosphoryl chloride.
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group.
Substitution: The monothiophosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of the nucleoside.
Reduction Products: Reduced forms of the monothiophosphate group.
Substitution Products: Nucleoside analogs with different functional groups.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxyuridine-5’-O-monothiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate involves its incorporation into DNA or RNA chains during synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis can lead to cell death, making it a potential therapeutic agent.
Molecular Targets and Pathways:
DNA Polymerase: Inhibits the activity of DNA polymerase enzymes.
RNA Polymerase: Can also affect RNA polymerase activity.
Apoptosis Pathways: Induces apoptosis in cancer cells by disrupting DNA synthesis.
Comparación Con Compuestos Similares
2’,3’-Dideoxyuridine: Lacks the monothiophosphate group but shares the deoxygenated ribose structure.
2’,3’-Dideoxycytidine: Another nucleoside analog with similar deoxygenation but different base.
2’,3’-Dideoxyadenosine: Similar structure with an adenine base instead of uracil.
Uniqueness: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate is unique due to its monothiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H13N2O6PS |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)/t6-,8+/m0/s1 |
Clave InChI |
LENMXODJHHVTIA-POYBYMJQSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=S)(O)O)N2C=CC(=O)NC2=O |
SMILES canónico |
C1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



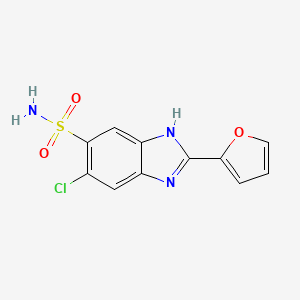
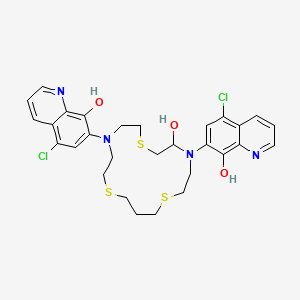
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
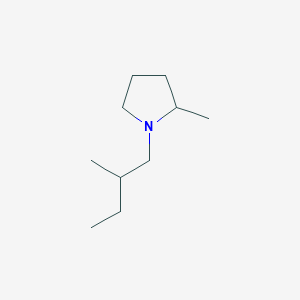
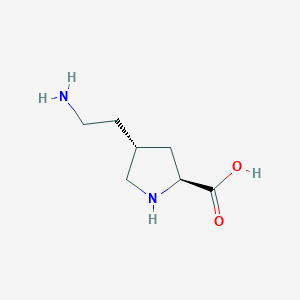
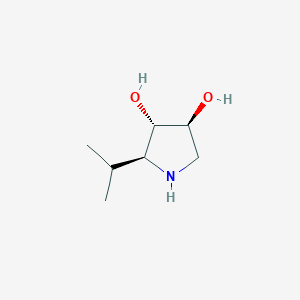
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
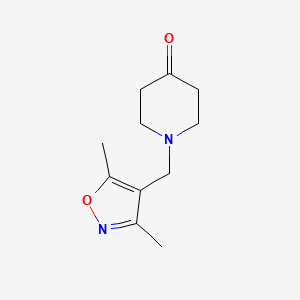
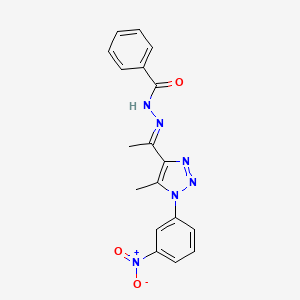
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
